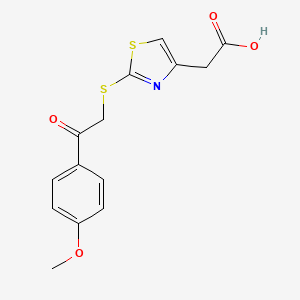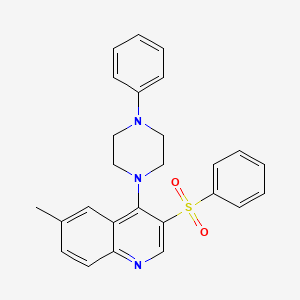
N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide" is a benzamide derivative, which is a class of compounds known for their biological activities and applications in material science. Benzamide derivatives are synthesized through various methods and have been studied for their molecular structures, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the reaction of aminophenols with benzoylisothiocyanates, as described in the chemoselective N-benzoylation process . This method leads to the formation of N-(hydroxyphenyl)benzamides, which are compounds of biological interest. The synthesis can also involve the use of microwave irradiation, which provides a cleaner, more efficient, and faster method for the synthesis of substituted benzamides . Additionally, the synthesis of benzamide derivatives can be achieved through the reaction of ammonium thiocyanate and aroyl chlorides with 2-aminobenzamide .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation . For example, the structure of a novel benzamide was determined to crystallize in a triclinic system, and the geometrical parameters obtained from XRD studies were in good agreement with calculated values using density functional theory (DFT) . Similarly, the crystal structure of other benzamide derivatives has been determined, revealing strong intramolecular hydrogen bonds and providing insights into the molecular packing [7, 9].
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including cyclization and ring-opening reactions. For instance, substituted benzamides were synthesized through base-catalyzed direct cyclization of corresponding thioureas with 2-bromoacetone . A ring-opening reaction of a benzoxazinone with an aniline derivative was also reported, leading to the synthesis of a new bis amide .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, glass transition temperatures, and thermal stability, can be influenced by the substitution pattern on the benzamide moiety . The electronic properties, including HOMO and LUMO energies, and thermodynamic properties can be calculated using DFT, providing insights into the chemical reactivity of the molecule [3, 4]. Additionally, the antioxidant properties of benzamide derivatives can be determined using free radical scavenging tests .
Scientific Research Applications
Chemoselective Synthesis
Chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates is a noted application, producing N-(2-hydroxyphenyl)benzamides. These compounds are of biological interest, identified through chemical tests and spectral data (IR, 1H and 13C NMR), suggesting the potential for further chemical and pharmacological studies (Singh, Lakhan, & Singh, 2017).
Antimicrobial Properties
New acylthiourea derivatives, including 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, demonstrate significant antimicrobial activity against various bacterial and fungal strains at low concentrations. This suggests their potential as leads for developing new antimicrobial agents (Limban et al., 2011).
Anticancer Evaluation
The design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown moderate to excellent anticancer activity against several cancer cell lines. Such compounds exhibit potential as anticancer agents, warranting further investigation (Ravinaik et al., 2021).
Enzyme Inhibition
The synthesis and pharmacological evaluation of N-(3-hydroxyphenyl)benzamide and its derivatives highlight their activity against various enzymes. Such compounds are explored for their potential therapeutic applications, particularly in treating conditions requiring enzyme inhibition (Abbasi et al., 2014).
Catalyst for Synthesis
Keggin heteropolyacids are used as environmentally benign catalysts for synthesizing 2-Benzoylamino-N-phenyl-benzamide derivatives under solvent-free conditions and microwave irradiations. This method emphasizes green chemistry principles in synthesizing pharmacologically relevant compounds (Ighilahriz-Boubchir et al., 2017).
properties
IUPAC Name |
2-(benzoylcarbamothioylamino)-N-(2-benzoyl-4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O3S/c1-19-16-17-25(23(18-19)26(33)20-10-4-2-5-11-20)30-28(35)22-14-8-9-15-24(22)31-29(36)32-27(34)21-12-6-3-7-13-21/h2-18H,1H3,(H,30,35)(H2,31,32,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGCROTUFKPRNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2528338.png)
![4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2528339.png)
![7-chloro-N-(2,5-dimethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2528340.png)

![2-Methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2528343.png)




![3-[(1E)-(dimethylamino)methylidene]-1-(5-iodopyridin-2-yl)thiourea](/img/structure/B2528349.png)



![N-(3-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2528356.png)